Cas no 90509-05-0 (7-methoxy-8-[(1E)-3-methylbuta-1,3-dien-1-yl]-2-phenyl-2,3-dihydro-4H-chromen-4-one)

7-methoxy-8-[(1E)-3-methylbuta-1,3-dien-1-yl]-2-phenyl-2,3-dihydro-4H-chromen-4-one structure
90509-05-0 structure
Product name:7-methoxy-8-[(1E)-3-methylbuta-1,3-dien-1-yl]-2-phenyl-2,3-dihydro-4H-chromen-4-one
CAS No:90509-05-0
MF:C21H20O3
MW:320.381706237793
CID:1951094
PubChem ID:6442979

7-methoxy-8-[(1E)-3-methylbuta-1,3-dien-1-yl]-2-phenyl-2,3-dihydro-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-methoxy-8-[(1E)-3-methylbuta-1,3-dien-1-yl]-2-phenyl-2,3-dihydro-4H-chromen-4-one
    • 7-methoxy-8-[(1E)-3-methylbuta-1,3-dienyl]-2-phenyl-2,3-dihydrochromen-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-8-(3-methyl-1-3-butadienyl)-2-phenyl-
    • 90509-05-0
    • Inchi: InChI=1S/C21H20O3/c1-14(2)9-10-17-19(23-3)12-11-16-18(22)13-20(24-21(16)17)15-7-5-4-6-8-15/h4-12,20H,1,13H2,2-3H3/b10-9+
    • InChI Key: KBXVDKBRENFYNS-MDZDMXLPSA-N
    • SMILES: CC(=C)C=CC1=C(C=CC2=C1OC(CC2=O)C3=CC=CC=C3)OC

Computed Properties

  • Exact Mass: 320.141245
  • Monoisotopic Mass: 320.141245
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.14
  • Boiling Point: 512.5°C at 760 mmHg
  • Flash Point: 256.2°C
  • Refractive Index: 1.599

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